CP 640186 Demonstrates 2-3x Superior Cellular Potency to CP-610431 in HepG2 Cells
In a direct head-to-head study, CP 640186 inhibited fatty acid and triglyceride (TG) synthesis in HepG2 cells with 2-3 times greater potency than its close analog CP-610431, despite both compounds exhibiting similar enzymatic IC50 values (~55 nM) [1]. This indicates superior cellular efficacy likely stemming from improved physicochemical or cell permeability properties.
| Evidence Dimension | Cellular potency for inhibiting fatty acid and triglyceride synthesis |
|---|---|
| Target Compound Data | EC50 values for fatty acid and TG synthesis inhibition not explicitly provided, but relative potency stated. |
| Comparator Or Baseline | CP-610431 (analog) |
| Quantified Difference | CP 640186 is 2–3 times more potent than CP-610431 |
| Conditions | HepG2 cell line (human hepatocellular carcinoma) |
Why This Matters
This data directly justifies selecting CP 640186 over its less expensive or more readily available analog CP-610431 for cell-based assays where higher potency and lower effective concentration are required.
- [1] Harwood, H. J., et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099-37111. View Source
